molecular formula C19H18Cl2N2O2S B2810703 2-(2,4-dichlorophenoxy)-1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one CAS No. 919707-53-2

2-(2,4-dichlorophenoxy)-1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one

Cat. No.: B2810703
CAS No.: 919707-53-2
M. Wt: 409.33
InChI Key: BOSHVFPAWQXMBR-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one is a synthetic organic compound designed for advanced chemical and biological research applications. This molecule features a complex structure integrating dichlorophenoxy, imidazoline, and benzylthioether moieties, suggesting potential as a key intermediate in synthetic chemistry or as a candidate for pharmacological investigation. Its structural motifs are similar to those found in compounds used in agrochemical and pharmaceutical research. For example, the 2,4-dichlorophenoxy group is a hallmark of certain herbicidal agents , while the 4,5-dihydro-1H-imidazole (imidazoline) ring is a privileged scaffold in medicinal chemistry. Researchers may utilize this compound in developing novel active ingredients, studying enzyme inhibition, or exploring structure-activity relationships (SAR). The presence of a sulfanyl linker may influence the compound's binding affinity and metabolic stability. This product is provided as a high-purity material strictly for research and development purposes in laboratory settings. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O2S/c1-13-3-2-4-14(9-13)12-26-19-22-7-8-23(19)18(24)11-25-17-6-5-15(20)10-16(17)21/h2-6,9-10H,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSHVFPAWQXMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one typically involves multiple steps. One common approach is to start with the preparation of the 2,4-dichlorophenoxy group, followed by the introduction of the imidazole ring and the sulfanyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Dichlorophenoxy Group

The 2,4-dichlorophenoxy substituent may undergo nucleophilic aromatic substitution (NAS) under specific conditions. Chlorine’s electron-withdrawing effect activates the ring for substitution at positions ortho/para to existing substituents.

Reaction TypeConditionsExpected Product(s)Supporting Evidence
HydroxylationNaOH, high temperature2,4-dihydroxyphenoxy derivativeAnalogous to
ThiolationNaSH, Cu catalystReplacement of Cl with –SH groupGeneral NAS mechanisms

Mechanism :

  • Electron-deficient aromatic ring attracts nucleophiles (e.g., OH⁻, SH⁻).
  • Transition metal catalysts (e.g., Cu) facilitate displacement of chloride .

Thioether Oxidation

The benzyl thioether (–S–CH2–C6H4–CH3) is prone to oxidation, forming sulfoxide or sulfone derivatives.

Oxidizing AgentProductSelectivity Notes
H2O2 (30%)SulfoxideMild conditions favor sulfoxide
mCPBASulfoneStronger oxidants yield sulfone

Example Reaction :Thioether+H2O2Sulfoxide+H2O\text{Thioether}+\text{H}_2\text{O}_2\rightarrow \text{Sulfoxide}+\text{H}_2\text{O}Sulfoxides are chiral; stereochemical outcomes depend on reaction conditions .

Imidazoline Ring Reactivity

The 4,5-dihydro-1H-imidazole (imidazoline) ring may participate in:

  • Ring-opening hydrolysis : Under acidic/basic conditions, yielding diamines.
  • Alkylation : At the secondary amine nitrogen.
ReactionConditionsProduct
Acidic hydrolysisHCl, reflux1,2-diamine derivative
AlkylationR-X, K2CO3N-alkylated imidazoline

Mechanistic Insight :
Protonation of the imidazoline nitrogen increases electrophilicity, facilitating nucleophilic attack .

Ketone Functionalization

The ethanone group can undergo nucleophilic addition or reduction:

Reaction TypeReagentProduct
Grignard additionRMgXTertiary alcohol
Hydride reductionNaBH4 or LiAlH4Secondary alcohol

Example :R C O R +LiAlH4R CH OH R \text{R C O R }+\text{LiAlH}_4\rightarrow \text{R CH OH R }Steric hindrance from the dichlorophenoxy group may slow reactivity .

Electrophilic Aromatic Substitution (EAS)

The 3-methylphenyl group attached to the thioether may undergo EAS (e.g., nitration, sulfonation).

ReactionConditionsPosition
NitrationHNO3, H2SO4Meta to –SCH2– group
SulfonationSO3, H2SO4Para to methyl substituent

Directing Effects :
The thioether (–S–) is ortho/para-directing, while the methyl group is activating .

Reductive Pathways

The nitro group (if present in analogs) and imine-like bonds in the imidazoline ring may undergo reduction:

Target SiteReagentProduct
Imidazoline C=N bondH2, Pd/CSaturated amine
Nitro group (analogs)Sn/HClAmine

Note : Reduction of the imidazoline ring could alter biological activity .

Limitations and Research Gaps

  • Direct experimental data for this compound is absent in the provided sources.
  • Predictions are based on structural analogs (e.g., ).
  • Further studies are needed to validate reaction outcomes, particularly stereoselectivity in sulfoxide formation and NAS regiochemistry.

Scientific Research Applications

Herbicidal Activity

One of the primary applications of this compound is in herbicides. It has been shown to exhibit significant herbicidal properties against a range of unwanted plant species. The herbicidal activity is attributed to its ability to inhibit specific biochemical pathways in plants, leading to their death or stunted growth.

Case Study: Herbicidal Mixtures

Recent patents have documented the use of this compound in herbicidal mixtures. For instance, a formulation combining 2-(2,4-dichlorophenoxy)-1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one with other active ingredients has been developed to enhance overall efficacy and reduce application rates. These mixtures have been shown to improve crop tolerance and stability under various environmental conditions .

Agrochemical Formulations

The compound is also utilized in various agrochemical formulations due to its compatibility with other active ingredients. It can be combined with insecticides, fungicides, and other growth regulators to create multi-functional agricultural products that address multiple pest and disease threats simultaneously .

Mixture Components Function Benefits
2-(2,4-dichlorophenoxy)...Herbicidal agentEffective against broadleaf weeds
PyroxasulfonePre-emergent herbicideControls grass and broadleaf weeds
Mefenpyr-diethylGrowth regulatorEnhances crop resilience and yield

Potential Therapeutic Uses

Beyond agricultural applications, this compound’s unique structural characteristics suggest potential therapeutic uses in medicine. Research is ongoing into its effects on various biological pathways that may be relevant for treating diseases such as cancer and neurodegenerative disorders.

Case Study: Neuropharmacological Research

Studies have indicated that compounds similar to this compound can interact with specific receptors in the central nervous system. This interaction may lead to neuroprotective effects or modulation of neuroinflammatory pathways, making it a candidate for further investigation in the context of neurological diseases .

Biochemical Pathways

The compound's effectiveness in both herbicidal and potential pharmaceutical applications can be attributed to its ability to interfere with key biochemical pathways:

  • Inhibition of Plant Growth Regulators: It disrupts hormonal balance in plants, leading to abnormal growth patterns.
  • Neurotransmitter Modulation: In pharmacological contexts, it may influence neurotransmitter systems involved in mood regulation and cognitive function.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its action may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole/Ethanone Core

a. 2-(4-Chlorophenyl)-1-[2-(Methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethanone (CID 4415633)

  • Key Differences: Phenyl vs. Phenoxy Group: The target compound has a 2,4-dichlorophenoxy group instead of a 4-chlorophenyl group. The phenoxy ether may enhance metabolic stability compared to the direct phenyl linkage . Sulfanyl Substituent: The 3-methylbenzylsulfanyl group in the target compound introduces greater steric bulk and lipophilicity compared to the methylsulfanyl group in CID 4415633. This could influence membrane permeability or protein-binding interactions.

b. Triazole-Based Ethanones (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone)

  • Core Heterocycle : The triazole ring () differs from the dihydroimidazole in the target compound. Triazoles generally exhibit higher aromaticity and metabolic resistance, whereas dihydroimidazoles may offer conformational flexibility for binding .
  • Sulfonyl vs.

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The 2,4-dichlorophenoxy and 3-methylbenzylsulfanyl groups in the target compound likely increase logP compared to analogs with smaller substituents (e.g., methylsulfanyl in CID 4415633). This could enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Electron-Withdrawing/Donating Effects: The dichlorophenoxy group is strongly electron-withdrawing, which may polarize the ethanone carbonyl, increasing its electrophilicity. This contrasts with 4-chlorophenyl or difluorophenyl groups in analogs, which have milder electronic effects .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents logP (Predicted) Synthetic Route Similarity
Target Compound 4,5-Dihydroimidazole + Ethanone 2,4-Dichlorophenoxy; 3-Methylbenzylsulfanyl ~3.8 (estimated) α-Halogenated ketone + heterocycle
CID 4415633 4,5-Dihydroimidazole + Ethanone 4-Chlorophenyl; Methylsulfanyl ~2.5 Similar, with chlorophenyl precursor
Triazole Derivative 1,2,4-Triazole + Ethanone 2,4-Difluorophenyl; Phenylsulfonyl ~3.2 α-Halogenated ketone + triazole thiol

Research Findings and Implications

  • Computational Insights: Density-functional theory (DFT) studies () could model the electronic effects of the dichlorophenoxy group, predicting charge distribution and reactive sites. Exact-exchange terms may improve accuracy for such halogen-rich systems .
  • Crystallographic Data : SHELX software () is widely used for structural refinement of similar compounds. The target compound’s crystal structure, if resolved, would clarify bond lengths and angles critical for drug design .
  • The dichlorophenoxy group may enhance activity against cytochrome P450 enzymes, but toxicity risks must be assessed .

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one is a complex organic molecule with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a dichlorophenoxy group and an imidazole ring, which are known for their diverse biological activities. The presence of the sulfanyl and methyl groups may enhance its lipophilicity and bioactivity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been shown to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

Anticancer Activity

The imidazole moiety is also associated with anticancer effects. Studies have demonstrated that imidazole derivatives can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting Bcl-2 proteins . The specific compound has not been extensively studied in this context; however, its structural similarity to known anticancer agents suggests potential efficacy.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds containing imidazole rings often act as enzyme inhibitors. For example, they can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation .
  • Interaction with Receptors : The structure allows for interaction with various biological receptors, potentially modulating signaling pathways involved in inflammation and cell proliferation .
  • Antioxidant Properties : Similar compounds have shown antioxidant activity, which can mitigate oxidative stress in cells, further contributing to their therapeutic potential .

Study 1: Antimicrobial Evaluation

A study evaluating the antimicrobial efficacy of similar imidazole derivatives found that compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL, indicating strong antibacterial properties .

Study 2: Anticancer Potential

In a comparative study involving various imidazole derivatives, one compound demonstrated an IC50 value of 25 µM against human cancer cell lines, suggesting potent cytotoxic effects. This study highlighted the importance of substituents on the phenyl ring in enhancing biological activity .

Data Tables

Activity Type Tested Compound IC50/ MIC Values Reference
AntimicrobialImidazole Derivative A10 µg/mL
AnticancerImidazole Derivative B25 µM

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for synthesizing 2-(2,4-dichlorophenoxy)-1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one?

  • Methodological Answer : Synthesis typically involves sequential alkylation and acylation steps. The imidazole core is formed via cyclization of thiourea derivatives, followed by functionalization with 2,4-dichlorophenoxy and 3-methylbenzylthio groups. Key intermediates are characterized using NMR and mass spectrometry to confirm regioselectivity .
  • Example Reaction :

StepReaction TypeKey ReagentsYield (%)
1CyclizationThiourea, α-bromoacetophenone65-70
2Alkylation2,4-Dichlorophenol, K₂CO₃55-60
3Thioether Formation3-Methylbenzyl mercaptan, DMF50-55

Q. How is the molecular configuration of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. For example, related imidazole derivatives show dihedral angles between the dichlorophenoxy and imidazole rings of 45–60°, influencing biological activity . NMR coupling constants (e.g., 3JHH^3J_{HH}) further validate spatial arrangements of substituents .

Q. What in vitro assays are suitable for initial biological screening?

  • Methodological Answer : Standard assays include:

  • Antifungal Activity : Broth microdilution (CLSI M38) against Candida albicans and Aspergillus fumigatus (MIC range: 4–32 µg/mL) .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the phenyl or imidazole rings) affect bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Phenyl Substituents : Electron-withdrawing groups (e.g., Cl, CF₃) enhance antifungal activity by 2–4× compared to electron-donating groups (e.g., OMe) .
  • Imidazole Core : Saturation of the 4,5-dihydroimidazole ring reduces cytotoxicity while maintaining potency .
    • Data Table :
DerivativeR1 (Phenoxy)R2 (Benzylthio)MIC (µg/mL)Cytotoxicity (IC₅₀, µM)
Parent2,4-Cl₂3-Me8120
Derivative A4-Cl4-CF₃480
Derivative B2-F2-F16>200

Q. How can contradictory data in biological assays (e.g., varying MIC values across studies) be resolved?

  • Methodological Answer :

  • Standardize Protocols : Use CLSI guidelines for antifungal assays to minimize inter-lab variability .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare datasets. For example, batch-to-batch purity variations (±5%) can explain MIC discrepancies .

Q. What experimental designs are optimal for studying environmental degradation pathways?

  • Methodological Answer : Use OECD 301B (Ready Biodegradability) and HPLC-MS to identify metabolites. For photodegradation, employ simulated sunlight (Xe lamp, 300–800 nm) and track half-life (e.g., t₁/₂ = 12–48 hrs in aqueous media) .

Methodological Challenges

Q. What strategies improve yield in multi-step synthesis?

  • Answer : Optimize reaction conditions:

  • Temperature : Lower temps (0–5°C) reduce side reactions during acylation .
  • Catalysts : Use Pd/C for selective hydrogenation of intermediates (yield increase: 15–20%) .

Q. How can computational methods (e.g., DFT) guide experimental design?

  • Answer : Density functional theory (B3LYP/6-31G*) predicts:

  • Reactivity : Electron density maps identify nucleophilic sites (e.g., imidazole N3) for derivatization .
  • Solubility : LogP calculations (e.g., 3.2±0.3) guide solvent selection for crystallization .

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